
Loracarbef-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Loracarbef-d5 is a deuterated form of Loracarbef, a synthetic beta-lactam antibiotic belonging to the carbacephem class. It is structurally related to second-generation cephalosporins and is used to treat various bacterial infections. The deuterium labeling in this compound makes it useful in pharmacokinetic studies and metabolic research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Loracarbef-d5 involves the incorporation of deuterium atoms into the Loracarbef molecule. This can be achieved through several methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis process can introduce deuterium atoms into the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as the synthesis of Loracarbef, with additional steps to ensure the incorporation of deuterium. The process involves:
Fermentation: Production of the beta-lactam core structure through microbial fermentation.
Chemical Modification: Introduction of deuterium atoms through chemical reactions using deuterated reagents or solvents.
Purification: Isolation and purification of the final product to ensure the desired deuterium content and purity.
Análisis De Reacciones Químicas
Types of Reactions
Loracarbef-d5 undergoes various chemical reactions, including:
Hydrolysis: The beta-lactam ring can be hydrolyzed under acidic or basic conditions, leading to the formation of degradation products.
Oxidation: Oxidative reactions can occur, especially in the presence of strong oxidizing agents.
Substitution: Nucleophilic substitution reactions can take place at specific positions on the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
Hydrolysis: Degradation products including open-chain derivatives.
Oxidation: Oxidized forms of the molecule with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Loracarbef has demonstrated significant antibacterial activity against community-acquired respiratory tract infections, skin infections, and urinary tract infections. Studies have shown that it is effective against both gram-positive and gram-negative bacteria . The drug's pharmacokinetic profile indicates that it achieves effective plasma concentrations after oral administration, making it suitable for outpatient treatment regimens .
Pharmacokinetics
The pharmacokinetics of Loracarbef-d5 suggest enhanced absorption and distribution characteristics compared to its non-deuterated counterpart. Research indicates that Loracarbef is well absorbed when taken orally, with nearly all of the administered dose excreted unchanged in urine. This profile supports its use in treating infections where rapid systemic availability is crucial .
Parameter | Loracarbef | This compound |
---|---|---|
Absorption | High | Higher |
Excretion | Urinary (unchanged) | Urinary (unchanged) |
Peak Plasma Concentration (Cmax) | 20.3 µg/mL (children) | TBD |
Half-life | Comparable across age groups | TBD |
Clinical Efficacy
Clinical trials have indicated that Loracarbef is effective in treating various infections such as chronic bronchitis, pneumonia, and sinusitis. It has been found to have similar efficacy to other established antibiotics while offering a more favorable dosing schedule . However, further research is necessary to fully establish the therapeutic role of this compound in clinical settings.
Case Study 1: Immune Thrombocytopenia
A notable case study reported severe immune thrombocytopenia following the administration of Loracarbef in a patient. The patient's condition improved upon withdrawal of the drug and administration of corticosteroids, highlighting the importance of monitoring for adverse effects during treatment .
Case Study 2: Efficacy in Pediatric Patients
In pediatric populations, Loracarbef has been shown to achieve effective plasma concentrations that exceed minimum inhibitory concentrations for common bacterial pathogens. This suggests its potential utility in treating bacterial infections in children with favorable safety profiles .
Mecanismo De Acción
Loracarbef-d5, like Loracarbef, exerts its effects by inhibiting penicillin-binding proteins (PBPs), which are enzymes involved in the synthesis of bacterial cell walls. By binding to these proteins, this compound interferes with the cross-linking of peptidoglycan chains, leading to the weakening and eventual lysis of the bacterial cell wall. This mechanism is similar to that of other beta-lactam antibiotics.
Comparación Con Compuestos Similares
Loracarbef-d5 is compared with other similar compounds, including:
Cefaclor: A second-generation cephalosporin with a similar spectrum of activity but less chemical stability.
Cephalexin: Another cephalosporin with a similar mechanism of action but different pharmacokinetic properties.
Cefuroxime: A second-generation cephalosporin with a broader spectrum of activity.
Uniqueness
This compound’s uniqueness lies in its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in research and drug development.
Propiedades
Número CAS |
1346597-29-2 |
---|---|
Fórmula molecular |
C₁₆H₁₁D₅ClN₃O₄ |
Peso molecular |
354.8 |
Sinónimos |
(6R,7S)-7-[[(2R)-2-Amino-2-(phenyl-d5)acetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; Lorabid-d5; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.